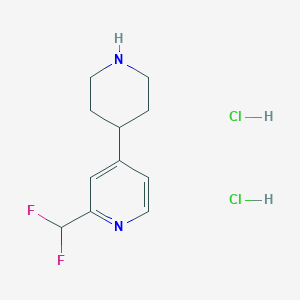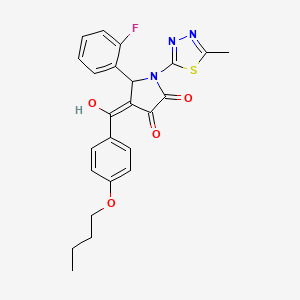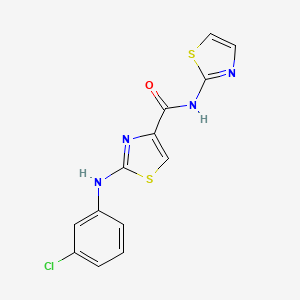![molecular formula C16H13NO3 B2964837 N-([2,2'-bifuran]-5-ylmethyl)benzamide CAS No. 2034489-99-9](/img/structure/B2964837.png)
N-([2,2'-bifuran]-5-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . N-Benzylbenzamide is a related compound with the molecular formula C14H13NO .
Molecular Structure Analysis
The structure of benzamide and N-Benzylbenzamide can be viewed using computational methods . The compound crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna 2 1 .Physical And Chemical Properties Analysis
Benzamide has a molecular weight of 121.1366 g/mol . N-Benzylbenzamide has a molecular weight of 211.26 g/mol .Scientific Research Applications
Pharmacological Activities
Benzimidazole derivatives, which include compounds like N-([2,2’-bifuran]-5-ylmethyl)benzamide, have been extensively studied for their pharmacological properties. These compounds are known for their broad-spectrum pharmacological properties, ranging from antibacterial effects to treatments for more virulent diseases . They have been identified as chemotherapeutic agents in various clinical conditions due to their significant bioactivity, bioavailability, safety, and stability profiles.
Antioxidant and Antibacterial Activities
Research has shown that benzamide compounds exhibit effective antioxidant activities, such as total antioxidant capacity, free radical scavenging, and metal chelating activity . These properties are crucial in the development of new drugs and treatments for diseases caused by oxidative stress. Additionally, these compounds have demonstrated antibacterial activities against a range of bacteria, which is vital for the development of new antibiotics.
Catalysis
Benzamide derivatives have potential applications in catalysis due to their structural properties. The ability to tune these properties with respect to size, polarity, and terminal functionalities makes them suitable for various catalytic processes . This can lead to advancements in chemical synthesis and the development of new catalytic methods.
Drug Design and Diabetes Treatment
N-benzimidazol-2yl benzamide analogues have been designed as allosteric activators of human glucokinase, which is a promising approach for the treatment of type-2 diabetes . These compounds have shown significant hypoglycemic effects and could lead to the discovery of safer and more effective antidiabetic medications.
Material Science
The structural versatility of benzamide compounds allows them to be used in material science, particularly in the development of dendrimers . Dendrimers have applications in drug delivery, sensors, and organic light-emitting diodes (OLEDs), among others. The ability to create dendrimers with specific properties opens up a wide range of possibilities in nanotechnology and materials engineering.
Synthesis of Functionalized Molecules
Benzamide derivatives are key intermediates in the synthesis of functionalized molecules, such as indoles . Indoles are important in pharmaceutical chemistry due to their presence in many natural products and drugs. The efficient synthesis of substituted N-benzoylindole via C–H functionalization is an example of how benzamide derivatives can be utilized in the creation of complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds such as n-benzimidazol-2yl benzamide analogues have been found to be allosteric activators of human glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and has a significant impact on glucose homeostasis .
Mode of Action
Related compounds have been shown to increase the catalytic action of glucokinase . This is achieved through molecular docking investigations predicting the bonding interactions of these derivatives with the residues in the allosteric site of the glucokinase protein .
Biochemical Pathways
Allosteric activators of human glucokinase, such as n-benzimidazol-2yl benzamide analogues, have been associated with significant hypoglycemic effects for the therapy of type-2 diabetes . This suggests that N-([2,2’-bifuran]-5-ylmethyl)benzamide may also influence glucose metabolism pathways.
Result of Action
Related compounds have been found to strongly increase the catalytic action of glucokinase, suggesting potential hypoglycemic effects .
Safety and Hazards
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDUCCMCYUFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)
![4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2964759.png)
![N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964760.png)
![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)



![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)
![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)